molecular formula C13H16N2S2 B1215416 N-Cyclohexyl-2-benzothiazolesulfenamide CAS No. 95-33-0

N-Cyclohexyl-2-benzothiazolesulfenamide

Cat. No.: B1215416
CAS No.: 95-33-0
M. Wt: 264.4 g/mol
InChI Key: DEQZTKGFXNUBJL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Cyclohexyl-2-benzothiazolesulfenamide, also known as Thiohexam or CBS, is primarily used in the rubber industry as a vulcanization accelerator . Its primary targets are natural and synthetic rubber compounds .

Mode of Action

Thiohexam acts as a fast accelerator of vulcanization with delayed action . Vulcanization is a chemical process that converts natural rubber or related polymers into more durable materials by adding sulfur or other equivalent curatives or accelerators. Thiohexam facilitates this process, enhancing the properties of the rubber, making it more resistant to heat and mechanical stress .

Biochemical Pathways

It is known that it plays a crucial role in the vulcanization process of rubber, a complex series of reactions involving the formation of cross-links between polymer chains in rubber .

Pharmacokinetics

It’s important to note that thiohexam is insoluble in water but soluble in organic solvents such as ether and dimethyl sulfoxide .

Result of Action

The result of Thiohexam’s action is the production of more durable rubber. The vulcanization process it facilitates results in rubber that is more resistant to heat and mechanical stress, making it suitable for use in products such as tires .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thiohexam. For instance, it should be stored in a dry, cool place away from fire sources and oxidizing agents . Furthermore, it has been noted that Thiohexam may cause sensitization by skin contact, and once sensitized, an allergic skin reaction may occur when subsequently exposed to very low levels .

Preparation Methods

Thiohexam can be synthesized through various methods, including:

    Sodium Hypochlorite Oxidation: This method involves the oxidation of precursor compounds using sodium hypochlorite.

    Oxygen Catalytic Oxidation: This method uses oxygen as the oxidizing agent in the presence of a catalyst.

    Electrolytic Oxidation: This method involves the use of an electric current to drive the oxidation process.

    Chlorine Oxidation Process: This method uses chlorine as the oxidizing agent.

    Hydrogen Peroxide Oxidation: This method involves the use of hydrogen peroxide as the oxidizing agent.

Chemical Reactions Analysis

Thiohexam undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hypochlorite, oxygen, chlorine, and hydrogen peroxide . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Thiohexam can be compared with other rubber cure accelerators, such as:

    2-Mercaptobenzothiazole: Another rubber cure accelerator with similar applications but different chemical properties.

    2,2’-Dibenzothiazyl Disulfide: A compound used in the rubber industry with similar functions but distinct chemical characteristics.

    Tetramethylthiuram Monosulfide: Another rubber cure accelerator with unique properties and applications.

Thiohexam is unique due to its specific chemical structure and its dual role as a rubber cure accelerator and a dermatological sensitizer .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine
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InChI

InChI=1S/C13H16N2S2/c1-2-6-10(7-3-1)15-17-13-14-11-8-4-5-9-12(11)16-13/h4-5,8-10,15H,1-3,6-7H2
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InChI Key

DEQZTKGFXNUBJL-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)NSC2=NC3=CC=CC=C3S2
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Molecular Formula

C13H16N2S2
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DSSTOX Substance ID

DTXSID5020360
Record name N-Cyclohexyl-2-benzothiazolesulfenamide
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Molecular Weight

264.4 g/mol
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Physical Description

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Cream-colored solid; [HSDB] Off-white powder or white to off-white granules; [MSDSonline]
Record name 2-Benzothiazolesulfenamide, N-cyclohexyl-
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Solubility

INSOL IN WATER; SOL IN BENZENE
Record name 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE
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Density

1.27
Record name 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE
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Color/Form

CREAM-COLORED POWDER

CAS No.

95-33-0
Record name Accelerator CZ
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Record name N-CYCLOHEXYL-2-BENZOTHIAZOSULFENAMIDE
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Melting Point

93-100 °C
Record name 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE
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Synthesis routes and methods

Procedure details

Example 1 of DE-A-31 27 193 was reworked: in a 250 ml glass reactor, 59.9 g of 50% strength aqueous cyclohexylamine and 0.1 mol of 2-mercaptobenzothiazole were heated to 85° C. with vigorous stirring, with the resulting cyclohexylamine salt of 2-mercaptobenzothiazole going largely into solution. After the mixture had been cooled to 45° C., 92 g of 5% strength hydrogen peroxide (0.135 mol) were metered in over the course of 60 min with vigorous stirring. Stirring was continued for 30 min at the same temperature, and then the reaction mixture was cooled to room temperature, and the precipitate was filtered off, washed with 10% strength cyclohexylamine solution and water, and dried. Cyclohexylbenzothiazolylsulphenamide was obtained in a yield of 75.6% of theory (melting point 99°-100° C.; purity (Lichty titration) 97.6%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of CBS in material science?

A1: CBS is a key component in formulating rubber materials for various applications. In agricultural radial tire tread rubber, CBS contributes to the tire's puncture resistance, operational stability, self-cleaning properties, and extended service life []. It's also used in sound barrier films, particularly for its role in crosslinking chloroprene resins, enhancing the film's fire resistance and acoustic insulation properties [].

Q2: How does CBS contribute to the properties of cured rubber?

A2: CBS plays a crucial role in the formation of sulfur bridges during vulcanization, directly impacting the final properties of the rubber. Studies using pyrolysis gas chromatography have shown that CBS, in conjunction with sulfur, leads to a distinct yield of pyrolysis products like CS2 and thiophenes, indicating a specific crosslinking mechanism []. These sulfur bridges are essential for the desired mechanical strength, elasticity, and resilience of vulcanized rubber.

Q3: How does the presence of CBS impact the crosslinking efficiency of rubber compounds?

A3: CBS exhibits a significant influence on the crosslinking efficiency in NBR vulcanizates. Research indicates that the degree of crosslinking and the efficiency of the crosslinking process, measured as moles of crosslinks per mole of CBS, are notably higher compared to other crosslinking agents like peroxide or sulfur tetramethylthiuram disulfide []. This highlights the effectiveness of CBS in achieving desired crosslinking densities and, consequently, influencing the mechanical properties of the final rubber product.

Q4: What is the role of CBS in rubber vulcanization?

A4: CBS acts as a delayed-action accelerator in sulfur vulcanization of rubbers [, ]. It facilitates the formation of sulfur bridges between rubber molecules, leading to a crosslinked network, ultimately enhancing the rubber's strength, elasticity, and resistance to heat and aging.

Q5: How does the heating method influence the vulcanization process with CBS?

A6: Studies using squalene as a model compound for natural rubber have shown that microwave heating significantly accelerates the vulcanization process compared to conventional heating methods []. While CBS's role as an accelerator remains consistent, the increased heating rate with microwaves leads to differences in the amount and type of intermediate compounds formed, the crosslinking degree, and the sulfur transfer to the rubber molecules.

Q6: What type of allergic reactions can CBS cause?

A8: CBS is known to cause allergic contact dermatitis (ACD), primarily in occupational settings where exposure is common. It has been identified as a potential allergen in products like FFP2 masks and shoes [, ]. These reactions manifest as skin irritations like erythema and plaques upon contact.

Q7: How is CBS analyzed and quantified?

A9: Various analytical techniques are employed to characterize and quantify CBS. Pyrolysis gas chromatography, coupled with a sulfur-selective flame-photometric detector, helps analyze sulfur bridges in vulcanized rubber containing CBS []. High-performance liquid chromatography (HPLC) is used to track the reaction progress and identify intermediate products formed during CBS-accelerated vulcanization [].

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